N-[(1-Methylpropoxy)methyl]acrylamide
Description
N-[(1-Methylpropoxy)methyl]acrylamide, also referred to as N-(isobutoxymethyl)acrylamide, is a substituted acrylamide derivative characterized by an isobutoxymethyl group attached to the nitrogen atom of the acrylamide backbone. This compound is structurally related to reactive monomers used in polymer chemistry, particularly in formaldehyde-free crosslinking systems.
Key applications include its use in self-curing interpolymers for textiles, paper, and nonwoven fabrics, where it serves as a crosslinking agent without releasing formaldehyde—a significant advantage over traditional N-methylol acrylamide derivatives .
Properties
CAS No. |
94213-15-7 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-(butan-2-yloxymethyl)prop-2-enamide |
InChI |
InChI=1S/C8H15NO2/c1-4-7(3)11-6-9-8(10)5-2/h5,7H,2,4,6H2,1,3H3,(H,9,10) |
InChI Key |
HZHFGXGWJSRSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCNC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-Methylpropoxy)methyl]acrylamide typically involves the reaction of acrylamide with an appropriate alkylating agent under controlled conditions. One common method involves the use of isobutyl chloroformate as the alkylating agent in the presence of a base such as triethylamine . The reaction is carried out at a temperature of around 0-5°C to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(1-Methylpropoxy)methyl]acrylamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(1-Methylpropoxy)methyl]acrylamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[(1-Methylpropoxy)methyl]acrylamide involves its interaction with specific molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long polymer chains . The presence of the acrylamide group allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
N,N-Bis(2-methoxyethyl)acrylamide
- Structure : Features two 2-methoxyethyl groups on the amide nitrogen.
- Synthesis : Prepared via reaction of acryloyl chloride with bis(2-methoxyethyl)amine, as adapted from prior methodologies .
- Properties :
- Applications : Used in stimuli-responsive hydrogels and functional polymers due to its dual ether functionalities .
N-Methylol Acrylamide (NMA)
N-Naphthylacrylamide
- Structure : Substituted with a naphthyl group on the amide nitrogen.
- Reactivity : Demonstrates lower copolymerization reactivity ratios (e.g., with acrylic acid or methyl acrylate) compared to aliphatic-substituted acrylamides, attributed to steric hindrance from the aromatic group .
- Applications : Utilized in specialty copolymers for optical materials and high-performance coatings .
N,N'-Methylenebisacrylamide (MBAA)
- Structure : A bifunctional crosslinker with two acrylamide groups linked by a methylene bridge.
- Properties: High crosslinking efficiency in hydrogels due to dual reactive sites . Limited solubility in organic solvents compared to N-(isobutoxymethyl)acrylamide.
- Applications : Widely used in polyacrylamide gels for electrophoresis and chromatography .
Data Table: Key Properties of Selected Acrylamide Derivatives
Research Findings and Functional Insights
- Crosslinking Efficiency : N-(Isobutoxymethyl)acrylamide exhibits moderate reactivity in copolymerization, balancing processability and crosslink density. This contrasts with MBAA, which may lead to brittle networks due to excessive crosslinking .
- Environmental Safety : Unlike N-methylol derivatives, N-(isobutoxymethyl)acrylamide avoids formaldehyde emissions, aligning with green chemistry trends .
- Steric and Electronic Effects : The bulky isobutoxymethyl group reduces steric hindrance compared to naphthyl substituents, enabling better incorporation into polymer backbones .
Biological Activity
N-[(1-Methylpropoxy)methyl]acrylamide is a compound that has garnered attention for its potential applications in various fields, including medicinal chemistry and polymer science. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is an acrylamide derivative characterized by the presence of a methylpropoxy group. The chemical structure can be represented as follows:
This compound exhibits properties typical of acrylamides, including solubility in organic solvents and reactivity towards polymerization.
Biological Activity
Anticancer Properties
Recent studies have indicated that acrylamide derivatives, including this compound, may exhibit anticancer properties. Research has shown that certain acrylamide compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the ability of acrylamide derivatives to interact with cellular pathways involved in cancer cell survival, suggesting potential therapeutic applications in oncology .
Neurotoxicity and Safety Concerns
While some acrylamide derivatives show promise in therapeutic contexts, concerns regarding their neurotoxic effects have been documented. Acrylamide is known to be neurotoxic, with mechanisms involving the formation of adducts with proteins and DNA. This raises questions about the safety profile of this compound, particularly regarding its use in consumer products or pharmaceuticals .
Case Studies
Case Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was tested for its cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating significant potency compared to control groups. The study concluded that further investigation into its mechanism of action could reveal valuable insights for drug development .
Case Study 2: Neurotoxicity Assessment
A study assessing the neurotoxic effects of various acrylamide derivatives included this compound. The compound was administered to rodent models, and behavioral tests were conducted alongside histopathological examinations. Findings revealed alterations in locomotor activity and neuronal damage in treated groups, emphasizing the need for caution when considering this compound for therapeutic use .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Potential Anticancer Activity | Yes |
| Neurotoxic Effects | Observed |
| IC50 (MCF-7) | [Value not specified] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
